cis-1-Boc-4-amino-3-piperidinemethanol
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Overview
Description
cis-1-Boc-4-amino-3-piperidinemethanol is a chemical compound with the molecular formula C11H22N2O3 It is a piperidine derivative, characterized by the presence of an amino group, a hydroxymethyl group, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Protection of Functional Groups: Functional groups such as the amino and hydroxyl groups are protected using suitable protecting groups to prevent unwanted reactions.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions, often involving nucleophilic substitution or condensation reactions.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced using tert-butyl chloroformate or similar reagents under basic conditions.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carbonyl group.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino and hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions. Its structural features allow it to bind to specific active sites, providing insights into enzyme mechanisms.
Medicine
In medicine, tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate is investigated for its potential therapeutic applications. It is studied as a precursor for the synthesis of pharmaceutical compounds with potential activity against various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity. The tert-butyl ester group provides stability and enhances its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3S,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
- Tert-butyl (3R,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
- (3S,4R)-rel-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Uniqueness
cis-1-Boc-4-amino-3-piperidinemethanol is unique due to its specific stereochemistry and functional groups. The presence of both an amino and hydroxymethyl group in specific positions on the piperidine ring provides distinct reactivity and binding properties compared to similar compounds.
This detailed article provides a comprehensive overview of tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl (3S,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYWLFQRQOTSKA-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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